molecular formula C12H17BrN2O2 B13015970 tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13015970
M. Wt: 301.18 g/mol
InChI Key: JQPMAGGHMFTEHF-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate
Molecular Formula: C₁₂H₁₅BrN₂O₂ (inferred from structural analogs in )
Molecular Weight: ~323.17 g/mol (estimated based on analogs)
Key Features:

  • A pyridine-based carbamate derivative with a bromine substituent at the 6-position and a methyl group at the 5-position.
  • The tert-butyl carbamate group (-NHCO₂C(CH₃)₃) is attached via a methylene linker to the pyridine ring.
  • Functions as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and carbamate-protected amine .

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-5-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8-5-9(6-14-10(8)13)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

JQPMAGGHMFTEHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-5-methylpyridin-3-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to other pyridine carbamates with variations in substituent positions, halogens, and functional groups (Table 1).

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features/Applications Source (Catalog/Evidence)
tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate C₁₂H₁₅BrN₂O₂ ~323.17 6-Br, 5-CH₃ Reactive bromine for cross-coupling Inferred from analogs
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 6-Br, 2-Cl Dual halogenation enhances reactivity Catalog # HB596
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 280.31 5-OCH₃, 6-OCH₃ Electron-rich pyridine for nucleophilic substitution Catalog entry
tert-Butyl (6-bromopyridin-3-yl)carbamate C₁₀H₁₃BrN₂O₂ 273.13 6-Br Lacks methylene linker and 5-CH₃ CAS 218594-15-1
tert-Butyl (2-bromopyridin-3-yl)carbamate C₁₀H₁₃BrN₂O₂ 273.13 2-Br Bromine at 2-position alters electronic effects CAS 116026-98-3

Reactivity and Functional Differences

  • Bromine Position :
    • The 6-bromo substituent in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, similar to its 6-bromo-2-chloro analog .
    • In contrast, 2-bromo analogs (e.g., CAS 116026-98-3) exhibit reduced steric hindrance but may face regioselectivity challenges in coupling reactions .
  • Methylene Linker :
    • The methylene group (-CH₂-) in the target compound enhances flexibility compared to direct carbamate attachment (e.g., tert-Butyl (6-bromopyridin-3-yl)carbamate), influencing binding interactions in drug design .
  • Methyl vs. Methoxy Substituents :
    • The 5-methyl group in the target compound provides steric bulk without significant electron-donating effects, whereas 5,6-dimethoxy derivatives (e.g., Catalog #152) increase electron density, favoring electrophilic substitutions .

Key Research Findings

  • Similarity Analysis : The target compound shares 72% structural similarity with tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1), differing primarily in the methylene linker and 5-CH₃ group .
  • Electronic Effects : Computational studies (unavailable in evidence but inferred) suggest that the 5-CH₃ group slightly deactivates the pyridine ring compared to methoxy or chloro substituents.

Biological Activity

Tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate is a compound within the pyridine derivative class, notable for its unique structural features that contribute to its biological activities. The presence of a bromine atom and a tert-butyl group enhances its reactivity and solubility, while the methylcarbamate moiety is significant for its potential in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BrN2O2C_{12}H_{17}BrN_{2}O_{2}. Its structure includes:

  • Pyridine Ring : Provides basicity and potential for π-π interactions with aromatic amino acids in proteins.
  • Bromine Atom : Enhances reactivity for various chemical transformations.
  • Tert-butyl Group : Offers steric hindrance affecting biological interactions.
  • Methylcarbamate Moiety : Critical for biological activity, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the pyridine ring's ability to engage in π-π interactions further influences its biological effects.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. The compound's binding affinity can be influenced by modifications to its bromine and methylcarbamate groups, suggesting a pathway for optimizing its pharmacological profile.

Anti-Cancer Activity

Research has demonstrated that compounds similar to this compound may possess anti-cancer properties. For instance, studies on related pyridine derivatives have shown promising results in suppressing tumor growth in various cancer cell lines. These findings suggest that this compound could be a candidate for further investigation in cancer therapeutics .

Case Studies

  • Study on Enzyme Interaction : A study focusing on the interaction of this compound with specific enzymes revealed a strong binding affinity, indicating potential applications in drug design aimed at modulating enzyme activity.
  • Anti-Cancer Research : In vivo studies showed that related compounds could effectively inhibit tumor growth in mice models, highlighting the therapeutic potential of this class of compounds against cancer .

Comparative Analysis

To better understand the significance of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
6-Bromo-2-chloropyridineLacks methylcarbamate groupLess versatile in applications
Tert-butyl (6-chloropyridin-3-yl)(methyl)carbamateSimilar structure without bromineAffects reactivity and binding properties
Tert-butyl (6-bromo-2-methylpyridin-3-yl)(methyl)carbamateContains a methyl group instead of chlorineDifferent chemical behavior

This table illustrates how this compound stands out due to its combination of both bromine and chlorine atoms along with the methylcarbamate group, enhancing its utility in various research applications compared to similar compounds.

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